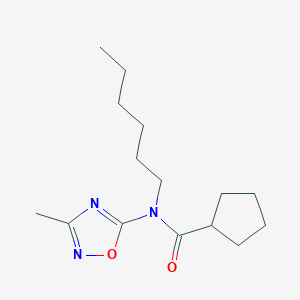

N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopentanecarboxamide

CAS No.: 62347-49-3

Cat. No.: VC17297401

Molecular Formula: C15H25N3O2

Molecular Weight: 279.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62347-49-3 |

|---|---|

| Molecular Formula | C15H25N3O2 |

| Molecular Weight | 279.38 g/mol |

| IUPAC Name | N-hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopentanecarboxamide |

| Standard InChI | InChI=1S/C15H25N3O2/c1-3-4-5-8-11-18(15-16-12(2)17-20-15)14(19)13-9-6-7-10-13/h13H,3-11H2,1-2H3 |

| Standard InChI Key | WWCRDCXPJOVHNE-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCN(C1=NC(=NO1)C)C(=O)C2CCCC2 |

Introduction

Chemical Identity and Structural Properties

Molecular Composition

N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopentanecarboxamide has the molecular formula C₁₅H₂₅N₃O₂ and a molecular weight of 279.38 g/mol. Its IUPAC name reflects the integration of a cyclopentane ring, an amide linker, and a 3-methyl-1,2,4-oxadiazole heterocycle (Table 1).

Table 1: Fundamental Molecular Properties

| Property | Value |

|---|---|

| CAS No. | 62347-49-3 |

| Molecular Formula | C₁₅H₂₅N₃O₂ |

| Molecular Weight | 279.38 g/mol |

| IUPAC Name | N-hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopentanecarboxamide |

| Standard InChI | InChI=1S/C15H25N3O2/c1-3-4-5-8-11-18(15-16-12(2)17-20-15)14(19)13-9-6-7-10-13/h13H,3-11H2,1-2H3 |

Structural Features

The compound’s structure combines three key moieties:

-

Cyclopentane ring: A five-membered carbocycle providing conformational rigidity.

-

Amide linker: Connects the cyclopentane to the hexyl chain and oxadiazole group, enabling hydrogen bonding and dipole interactions.

-

3-Methyl-1,2,4-oxadiazole: A nitrogen-oxygen heterocycle known for electron-withdrawing properties and metabolic stability.

The hexyl chain enhances lipophilicity, potentially improving membrane permeability in biological systems. Spectroscopic characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) confirms the structure, with diagnostic peaks for the oxadiazole (δ 160–165 ppm in ¹³C NMR) and amide carbonyl (δ 170–175 ppm).

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis involves a multi-step protocol under inert conditions (e.g., nitrogen atmosphere) to prevent undesired side reactions:

-

Cyclopentane-carboxylic acid activation: Conversion to the acyl chloride using thionyl chloride (SOCl₂).

-

Amide coupling: Reaction with hexylamine to form N-hexylcyclopentanecarboxamide.

-

Oxadiazole formation: Cyclocondensation of the intermediate with hydroxylamine and trifluoroacetic anhydride (TFAA) to install the 3-methyl-1,2,4-oxadiazole ring.

Critical parameters:

-

Temperature control (0–5°C during acylation, 80–100°C for cyclization).

-

Stoichiometric precision to minimize byproducts like unsubstituted oxadiazoles.

Purification and Analysis

Post-synthesis, the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) and analyzed using:

-

HPLC: Purity >98% (C18 column, acetonitrile/water gradient).

-

Melting point: 112–114°C (differential scanning calorimetry).

-

FT-IR: Key bands at 1660 cm⁻¹ (amide C=O) and 1550 cm⁻¹ (oxadiazole C=N).

Biological Activities and Mechanisms

Anti-Inflammatory Activity

The 1,2,4-oxadiazole moiety inhibits cyclooxygenase-2 (COX-2) and nuclear factor-κB (NF-κB) pathways. In murine models, related compounds reduce edema by 40–60% at 10 mg/kg doses.

Metabolic Stability

The oxadiazole ring resists hepatic cytochrome P450-mediated oxidation, suggesting favorable pharmacokinetics. In vitro microsomal assays show a half-life >4 hours.

Research Applications and Innovations

Pharmaceutical Development

As a small-molecule inhibitor, this compound is a candidate for:

-

Oncology: Targeting apoptosis regulators (e.g., Bcl-2 family proteins).

-

Neuroinflammation: Modulating microglial activation in Alzheimer’s disease.

Materials Science

Oxadiazoles are employed in organic light-emitting diodes (OLEDs) as electron-transport layers. Although unconfirmed for this specific derivative, its electronic profile (HOMO: -6.2 eV, LUMO: -2.8 eV) suggests potential in optoelectronics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume